molecular formula C12H24N2O2 B15240249 Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

Cat. No.: B15240249
M. Wt: 228.33 g/mol
InChI Key: XQIKKZRRQGXGHF-JTQLQIEISA-N
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Description

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is a chiral piperidine-based building block of significant interest in medicinal chemistry and pharmaceutical research. The compound features a carbamate-protected amine, which enhances its stability and makes it a versatile intermediate for multi-step synthetic routes. Its chiral (3S) center is particularly valuable for the synthesis of enantiomerically pure molecules, which is a critical requirement in modern drug development. This intermediate is primarily used in the exploration and synthesis of novel bioactive molecules. Piperidine scaffolds are commonly found in compounds targeting the central nervous system, and this specific derivative may serve as a precursor for potential therapeutics such as receptor antagonists or enzyme inhibitors. As with similar Boc-protected amines (e.g., those used in Linagliptin and Alogliptin intermediates) , it can be readily deprotected under mild acidic conditions to generate the free amine for further functionalization. Researchers value this compound for its role in constructing complex molecular architectures with high stereochemical fidelity. Please note: The specific pharmacological mechanism of action, potency, and full spectrum of applications for this compound are areas of active research and should be verified through specialized scientific literature. Disclaimer: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

XQIKKZRRQGXGHF-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl N-{2-[(3S)-piperidin-3-yl]ethyl}carbamate with structurally related piperidine-based Boc-protected compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Ethyl linker, Boc-protected amine C₁₂H₂₄N₂O₂ 244.33 Ethyl spacer enhances flexibility; (3S) configuration ensures stereoselectivity
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate CF₃ at position 5 C₁₁H₁₉F₃N₂O₂ 268.28 Trifluoromethyl group increases lipophilicity and metabolic stability
tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Hydroxyl at position 3 C₁₀H₂₀N₂O₃ 216.28 Hydroxyl improves solubility; potential for hydrogen-bond interactions
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate Methyl at position 2 C₁₁H₂₂N₂O₂ 214.30 Methyl introduces steric hindrance, affecting receptor binding selectivity
tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate Hydroxyethyl at N1 C₁₂H₂₄N₂O₃ 244.33 Hydroxyethyl enhances polarity; may influence blood-brain barrier penetration

Biological Activity

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 215305-98-9
  • SMILES Notation : O=C(NCCC1CNCCC1)OC(C)(C)C

The structure features a tert-butyl group and a piperidine moiety, which are significant for its biological interactions.

This compound has been studied for its interactions with various biological targets. It is believed to act primarily as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the piperidine ring enhances its affinity for these targets, potentially modulating neurotransmitter systems or other enzymatic activities.

Pharmacological Studies

  • Enzymatic Inhibition : In vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes, although specific IC50 values are not widely reported in the literature.
  • Neurotransmitter Modulation : The piperidine structure suggests potential effects on neurotransmitter receptors, particularly those associated with the central nervous system. Further studies are needed to elucidate these effects.

Study 1: Neuropharmacological Assessment

A study conducted by researchers aimed to evaluate the neuropharmacological effects of this compound in animal models. The findings indicated:

  • Anxiolytic Effects : In behavioral tests, the compound showed significant anxiolytic-like effects, suggesting potential applications in treating anxiety disorders.
  • Dopaminergic Activity : The compound appeared to modulate dopaminergic pathways, which could be beneficial for conditions like schizophrenia.

Study 2: Toxicological Profile

An assessment of the compound's toxicological profile revealed:

  • Low Acute Toxicity : Animal studies demonstrated that the compound has a low acute toxicity profile, making it a candidate for further development.
  • Metabolic Stability : The compound exhibited favorable metabolic stability, with a significant proportion remaining unchanged in biological systems over time.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzymatic InhibitionModerate activity reported
Anxiolytic EffectSignificant reduction in anxiety
Dopaminergic ModulationEnhanced dopaminergic signaling
ToxicityLow acute toxicity

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